molecular formula C16H13BrF3IN2O4 B1684345 Pd318088 CAS No. 391210-00-7

Pd318088

Cat. No. B1684345
M. Wt: 561.09 g/mol
InChI Key: XXSSGBYXSKOLAM-UHFFFAOYSA-N
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Description

PD318088 is a potent, allosteric, and non-ATP competitive MEK1/2 inhibitor . It’s an analog of PD184352 . PD318088 binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .


Molecular Structure Analysis

The molecular formula of PD318088 is C16H13BrF3IN2O4 . The InChI code is 1S/C16H13BrF3IN2O4/c17-10-4-9 (16 (26)23-27-6-8 (25)5-24)15 (14 (20)13 (10)19)22-12-2-1-7 (21)3-11 (12)18/h1-4,8,22,24-25H,5-6H2, (H,23,26) .


Chemical Reactions Analysis

PD318088 is a non-ATP competitive allosteric MEK1/2 inhibitor . It binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .


Physical And Chemical Properties Analysis

PD318088 has a molecular weight of 561.09 . It is a solid substance .

Scientific Research Applications

1. Inhibition of Kinases

PD318088 is primarily known for its role as an inhibitor of specific kinases. Kinases are enzymes that play vital roles in various cellular processes, including cell proliferation, survival, differentiation, and motility. PD318088 functions as a non-competitive inhibitor, particularly targeting the MEK1/2 kinases, which are part of the MAP kinase pathway. This pathway is often dysregulated in various malignancies, making PD318088 a valuable tool in cancer research and the study of kinase functions​​.

2. Application in Cancer Research

Due to its ability to inhibit MEK1/2 kinases, PD318088 finds extensive application in cancer research. The MAPK/ERK pathway, which includes MEK1/2, is known to be altered in many cancer types. By inhibiting these kinases, PD318088 can help in understanding the role of this pathway in cancer development and progression. Additionally, it can be used to explore potential therapeutic interventions targeting these pathways in various cancer types​​.

3. Structural and Biochemical Studies

PD318088 is also used in structural and biochemical studies to understand the molecular mechanisms of kinase inhibition. It has been used in crystallography studies to reveal the structure of kinase domains and their interaction with inhibitors. Such studies are crucial for the development of new drugs and for understanding how existing drugs interact with their targets at a molecular level​​.

Safety And Hazards

PD318088 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSSGBYXSKOLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437004
Record name PD318088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide

CAS RN

391210-00-7
Record name PD318088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
C Wang, H Zhang, F Xu, Y Niu, Y Wu, X Wang, Y Peng… - Molecules, 2013 - mdpi.com
… the allosteric site of the MEK1 structure (PDB code: 1S9J) using the docking program GOLD [23] and compared its binding mode with the host biarylamine allosteric inhibitor PD318088 (…
Number of citations: 27 www.mdpi.com
S Han, V Zhou, S Pan, Y Liu, M Hornsby… - Bioorganic & medicinal …, 2005 - Elsevier
… This site has been shown to be utilized by the biarylamine series of MEK inhibitors such as PD318088. Very interestingly, the identified coumarin derivatives are almost identical to a …
Number of citations: 101 www.sciencedirect.com
MA Bogoyevitch, DP Fairlie - Drug discovery today, 2007 - Elsevier
… Notably, the PD318088-MEK1 structure included Mg 2+ and ATP, confirming that PD318088 … However, binding to PD318088 caused marked changes in the conformation of the kinase …
Number of citations: 235 www.sciencedirect.com
JS Sebolt-Leopold, JM English - Nature, 2006 - nature.com
… The architecture of mitogen-activated protein kinase kinase 1 (MEK1) is shown with the MEK1 inhibitor PD318088 and ATP bound simultaneously. Protein kinases form a conserved …
Number of citations: 374 www.nature.com
Z Zhao, H Wu, L Wang, Y Liu, S Knapp, Q Liu… - ACS chemical …, 2014 - ACS Publications
… PD318088 traps MEK1 kinase in a conformation where the c-Helix and activation loop are in a noncatalytic conformation. (17) Other examples of allosteric binding have been observed …
Number of citations: 383 pubs.acs.org
YTY Ou, JP Lin, JG Chung - Journal of Life Sciences, 2011 - academia.edu
… 2A)[4], some of these drugs will arouse a stacking force or H-BOND, for example, PD318088 in the MEK1 active site as well as Lys97, Met143 and MgATP with neighbors, and they …
Number of citations: 1 www.academia.edu
J Shang, S Lu, Y Jiang, J Zhang - Chemical Biology & Drug …, 2016 - Wiley Online Library
… PD318088 and Mg-ATP together slightly increase the … mechanism of inhibition by PD318088 involves ‘localized conformational … Although these data show that PD318088 may have an …
Number of citations: 21 onlinelibrary.wiley.com
JF Ohren, H Chen, A Pavlovsky, C Whitehead… - Nature structural & …, 2004 - nature.com
… The unambiguous electron density for MgATP and PD318088 in the crystal structure … -bound, activated protein kinases, whereas PD318088 binds in a novel binding pocket separate …
Number of citations: 723 www.nature.com
Y Zhang, D Xu, X Wang, M Lu… - Molecular medicine …, 2014 - spandidos-publications.com
The aim of this study was to identify agents that regulate autophagy. A total of 544 differentially expressed genes were screened from the intersection set of GSE2435 and GSE31040, …
Number of citations: 24 www.spandidos-publications.com
ME Van Dort, S Galbán, CA Nino, H Hong… - ACS Medicinal …, 2017 - ACS Publications
… Our docking analysis (Figure 3) shows that ST-168 is predicted to maintain many of the important binding interactions displayed by PD318088 at the MEK allosteric site, including that of …
Number of citations: 11 pubs.acs.org

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